molecular formula C21H24ClNO3 B565414 Olopatadine-d3 Hydrochloride

Olopatadine-d3 Hydrochloride

Cat. No.: B565414
M. Wt: 376.9 g/mol
InChI Key: HVRLZEKDTUEKQH-KSSVLRJGSA-N
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Description

Olopatadine-d3 (hydrochloride) is a deuterated form of olopatadine hydrochloride, which is a selective histamine H1 antagonist and mast cell stabilizer. It is primarily used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary inflammatory mediator .

Biochemical Analysis

Biochemical Properties

Olopatadine-d3 Hydrochloride works by attenuating inflammatory and allergic reactions . It interacts with histamine H1 receptors, blocking the effects of histamine, a primary inflammatory mediator . This interaction inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the effects of histamine, thereby reducing inflammatory and allergic reactions . In a study, Olopatadine Hydrochloride was found to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers, oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective histamine H1 antagonist . It blocks the effects of histamine at the molecular level, which is a primary inflammatory mediator that causes inflammatory and allergic reactions . It also acts as a mast cell stabilizer, inhibiting the immunologically-stimulated release of histamine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. A study found that heat sterilization yields a higher content of Olopatadine Hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A study found that treatment with Olopatadine Hydrochloride significantly ameliorated LPS-induced lung injury, thus conferring improvement in survival . The effects produced by Olopatadine Hydrochloride medium dose (1 mg/kg) were comparable to dexamethasone standard .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It undergoes hepatic metabolism in a non-extensive manner . Based on oral pharmacokinetic studies, there are at least six circulating metabolites in human plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of olopatadine-d3 (hydrochloride) involves the incorporation of deuterium atoms into the olopatadine molecule. One common method is the use of deuterated reagents in the synthesis process. For example, the synthesis can start with the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of isoxepac .

Industrial Production Methods

Industrial production of olopatadine-d3 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

Olopatadine-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various degradation products such as α-hydroxy olopatadine and olopatadine related compound B .

Scientific Research Applications

Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Olopatadine-d3 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research settings. Its selective action on histamine H1 receptors and mast cell stabilization also sets it apart from other antihistamines .

Properties

IUPAC Name

2-[(11E)-11-[3-[methyl(trideuteriomethyl)amino]propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-KSSVLRJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine-d3 Hydrochloride
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Olopatadine-d3 Hydrochloride
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Olopatadine-d3 Hydrochloride
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Olopatadine-d3 Hydrochloride
Reactant of Route 5
Olopatadine-d3 Hydrochloride
Reactant of Route 6
Olopatadine-d3 Hydrochloride

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